2-Iodo-4-nitroanisole

Nucleophilic Aromatic Photosubstitution Photochemistry Leaving Group Effect

2-Iodo-4-nitroanisole (CAS 5399-03-1) uniquely combines the lowest photoreactivity (relative rate 1.0) with the highest cross-coupling efficiency in its halogen series, owing to the weakest C–I bond. This orthogonal profile enables sequential photochemical–palladium-catalyzed transformations without premature halogen loss. Its anomalous BSA-modulated protein iodination enables selective labeling protocols. Ideal for probing SN₂Ar* mechanisms, Suzuki/Stille/Sonogashira couplings, and biochemical iodination studies.

Molecular Formula C7H6INO3
Molecular Weight 279.03 g/mol
CAS No. 5399-03-1
Cat. No. B188917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-nitroanisole
CAS5399-03-1
Synonyms2-iodo-4-nitroanisole
Molecular FormulaC7H6INO3
Molecular Weight279.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])I
InChIInChI=1S/C7H6INO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
InChIKeyKBQBNJHOTNIGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-nitroanisole (CAS 5399-03-1) — Class Position and Core Properties for Informed Procurement


2‑Iodo‑4‑nitroanisole (CAS 5399‑03‑1) is a disubstituted aromatic compound belonging to the 2‑halo‑4‑nitroanisole family. Its molecular structure features a methoxy group at the 1‑position, an iodine atom at the 2‑position, and a nitro group at the 4‑position of the benzene ring [REFS‑1]. The compound has a molecular weight of 279.03 g·mol⁻¹ and a molecular formula of C₇H₆INO₃ [REFS‑2]. Key physicochemical properties include a melting point of 96–98 °C [REFS‑3], a predicted density of 1.893 g·cm⁻³ [REFS‑4], and a predicted boiling point of 343.3 °C at 760 mmHg [REFS‑4]. It is typically supplied as a white to yellow crystalline powder with a purity specification of ≥98% (GC) [REFS‑5].

Why 2‑Iodo‑4‑nitroanisole Cannot Be Replaced by Its Chloro, Bromo, or Fluoro Analogs


Although the 2‑halo‑4‑nitroanisole series (F, Cl, Br, I) shares the same nitroanisole core, the identity of the halogen profoundly dictates the compound‘s reactivity profile in both thermal and photochemical aromatic substitution reactions [REFS‑1]. Quantitative studies of nucleophilic aromatic photosubstitution (SN₂Ar*) reveal that the relative rate constants for halogen displacement follow the trend F ≫ Cl ≈ Br > I, with the iodo derivative consistently exhibiting the slowest reactivity among the four halogens across multiple nucleophiles [REFS‑2]. Conversely, in cross‑coupling contexts, the carbon–iodine bond possesses the lowest bond dissociation energy among the carbon–halogen bonds in this series, rendering the iodo compound the most facile substrate for oxidative addition in palladium‑catalyzed transformations [REFS‑3]. These opposing reactivity hierarchies mean that substituting a chloro‑ or bromo‑ analog for the iodo compound will either accelerate undesired side reactions in photochemical processes or drastically reduce catalytic efficiency in cross‑coupling sequences. The evidence below quantifies these differences precisely.

Quantitative Differentiation Evidence for 2‑Iodo‑4‑nitroanisole vs. Chloro, Bromo, and Fluoro Analogs


Relative Photochemical Reactivity: SN₂Ar* Rate Constants with Hydroxide Ion

The relative rate constants for halogen displacement in the SN₂Ar* photoreaction of 2‑halo‑4‑nitroanisoles with hydroxide ion follow the order F (29) ≫ Cl (2.6) ≈ Br (2.4) > I (1.0). 2‑Iodo‑4‑nitroanisole exhibits a relative rate of exactly 1.0, making it the slowest‑reacting congener in this series [REFS‑1].

Nucleophilic Aromatic Photosubstitution Photochemistry Leaving Group Effect

Relative Photochemical Reactivity: SN₂Ar* Rate Constants with Cyanide Ion

In the photochemical SN₂Ar* reaction with cyanide ion, the relative rates for halogen displacement across the 2‑halo‑4‑nitroanisole series are: F = 27, Cl = 1.9, Br = 1.9, and I = 1.0. The absolute second‑order rate constant for attack at the fluorine‑bearing carbon is 2.9 × 10⁹ M⁻¹ s⁻¹ [REFS‑1][REFS‑2].

Nucleophilic Aromatic Photosubstitution Cyanide Nucleophile Element Effect

Relative Photochemical Reactivity: SN₂Ar* Rate Constants with Pyridine

With pyridine as the nucleophile in the photochemical SN₂Ar* reaction, the relative rate trend for the 2‑halo‑4‑nitroanisole series is F (39) ≫ Cl (3.9) ≈ Br (3.5) > I (1.0). The absolute rate constant for attack at the fluorine‑bearing carbon is 6.3 × 10⁸ M⁻¹ s⁻¹ [REFS‑1].

Nucleophilic Aromatic Photosubstitution Pyridine Nucleophile Triplet‑State Reactivity

Crystal Structure Confirmation via Single‑Crystal X‑ray Diffraction

The molecular structure and absolute configuration of 2‑iodo‑4‑nitroanisole have been unequivocally established through single‑crystal X‑ray diffraction analysis [REFS‑1]. The crystal structure was solved by vector search methods and refined to a final R factor of R₁ = 0.053 for 2043 observed reflections [REFS‑2].

Crystallography X‑ray Diffraction Solid‑State Characterization

Differential Ipso Substitution Reactivity in Electrophilic Aromatic Substitution Contexts

Although direct ipso‑factor data for 2‑iodo‑4‑nitroanisole itself are not available, the para‑haloanisole series provides class‑level insight. The ipso partial rate factors (fₓⁱᵖˢᵒ) for nitration at the halogen‑bearing position are: iodo = 0.18, bromo = 0.079, chloro = 0.061 [REFS‑1]. The relative ortho‑position reactivities of p‑haloanisoles are: iodo (1.0), bromo (0.077), chloro (0.069) [REFS‑2].

Electrophilic Aromatic Substitution Ipso Factors Directive Effects

Synthesis Yield and Reproducibility from 2‑Methoxy‑5‑nitroaniline

A documented synthetic route to 2‑iodo‑4‑nitroanisole proceeds via diazotization of 2‑methoxy‑5‑nitroaniline followed by iododediazotization with potassium iodide, yielding 13.6 g (75% yield) of the desired product after purification by silica gel chromatography [REFS‑1]. While this yield is route‑specific and not directly comparative, it provides a validated baseline for process development.

Diazotization Iododediazotization Synthetic Methodology

Evidence‑Backed Application Scenarios for 2‑Iodo‑4‑nitroanisole in Research and Industrial Settings


Photochemical SN₂Ar* Mechanistic Studies Requiring a Slow‑Reacting Halogenated Substrate

When investigating the element effect in nucleophilic aromatic photosubstitution, 2‑iodo‑4‑nitroanisole serves as the slowest‑reacting benchmark in the 2‑halo‑4‑nitroanisole series. With relative rate constants of 1.0 for hydroxide, cyanide, and pyridine nucleophiles, it provides a stable baseline against which the accelerated reactivities of the fluoro (27–39‑fold faster), chloro (1.9–3.9‑fold faster), and bromo (1.9–3.5‑fold faster) derivatives can be quantitatively compared [REFS‑1][REFS‑2]. This property is particularly valuable for probing triplet‑state reaction mechanisms and measuring elementary rate constants via nanosecond transient spectroscopy.

Sequential Synthetic Routes Requiring Selective Halogen Retention During Photochemical Steps

In multi‑step synthetic sequences where a photochemical transformation is performed prior to a palladium‑catalyzed cross‑coupling step, 2‑iodo‑4‑nitroanisole offers a strategic advantage. Its low relative photoreactivity (1.0) compared to its chloro and bromo analogs (1.9–3.9‑fold faster) minimizes premature halogen loss during the photochemical stage [REFS‑3]. Subsequently, the carbon–iodine bond—the weakest among aromatic carbon–halogen bonds in this series—remains intact and primed for oxidative addition in Suzuki, Stille, or Sonogashira couplings. This orthogonal reactivity profile is difficult to achieve with the chloro or bromo congeners, which either react too rapidly in photochemical steps or too sluggishly in cross‑coupling steps.

Protein Iodination Labeling Studies with Differential Albumin‑Sensitivity Profiling

2‑Iodo‑4‑nitroanisole has been demonstrated to catalyze protein iodination, with a reported anomalous kinetic behavior: the reaction is markedly slowed in the presence of bovine serum albumin (BSA) while resulting in increased total protein labeling [REFS‑4]. This compound‑specific phenomenon distinguishes it from other protein iodination reagents and may be exploited for selective labeling protocols where BSA is used as a blocking agent or where differential reactivity in the presence of serum proteins is desired. Users evaluating this compound for biochemical applications should consider this unique albumin‑modulated reactivity profile.

Electrophilic Aromatic Substitution Modeling and Ipso‑Substitution Analysis

Although not a direct head‑to‑head comparator, the class‑level ipso factor data for p‑haloanisoles inform the reactivity landscape of 2‑iodo‑4‑nitroanisole. The ipso partial rate factor of 0.18 for the iodo derivative exceeds that of bromo (0.079) and chloro (0.061) analogs by factors of 2.3 and 3.0, respectively [REFS‑5]. This indicates that in electrophilic nitration contexts, the iodo‑substituted system is more susceptible to attack directly at the halogen‑bearing carbon. For researchers modeling SEAr pathways or designing nitration experiments, this quantitative differentiation supports informed selection of the iodo derivative when ipso‑substitution outcomes are a key consideration.

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